molecular formula C11H18ClN3 B15226314 N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B15226314
M. Wt: 227.73 g/mol
InChI Key: NVEGXNUIZYWMHZ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-4-yl)pyridin-2-amine
  • N-methyl-N-(piperidin-4-yl)pyridin-4-amine
  • N-methyl-N-(piperidin-4-yl)pyridin-3-amine

Uniqueness

N-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-14(10-5-8-12-9-6-10)11-4-2-3-7-13-11;/h2-4,7,10,12H,5-6,8-9H2,1H3;1H

InChI Key

NVEGXNUIZYWMHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=CC=CC=N2.Cl

Origin of Product

United States

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